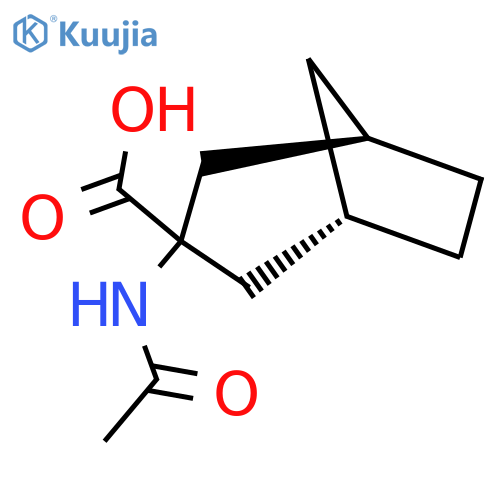

Cas no 2679802-55-0 ((1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid)

(1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid

- 2679802-55-0

- EN300-28273073

- (1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid

-

- インチ: 1S/C11H17NO3/c1-7(13)12-11(10(14)15)5-8-2-3-9(4-8)6-11/h8-9H,2-6H2,1H3,(H,12,13)(H,14,15)/t8-,9+,11?

- InChIKey: KIVTZKBWIMZRFV-SLHIUPAKSA-N

- SMILES: OC(C1(C[C@@H]2CC[C@H](C1)C2)NC(C)=O)=O

計算された属性

- 精确分子量: 211.12084340g/mol

- 同位素质量: 211.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 66.4Ų

(1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273073-10.0g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 10.0g |

$7988.0 | 2025-03-19 | |

| Enamine | EN300-28273073-0.1g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 0.1g |

$1635.0 | 2025-03-19 | |

| Enamine | EN300-28273073-5.0g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 5.0g |

$5387.0 | 2025-03-19 | |

| Enamine | EN300-28273073-10g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 10g |

$7988.0 | 2023-09-09 | ||

| Enamine | EN300-28273073-5g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 5g |

$5387.0 | 2023-09-09 | ||

| Enamine | EN300-28273073-0.05g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 0.05g |

$1560.0 | 2025-03-19 | |

| Enamine | EN300-28273073-0.25g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 0.25g |

$1708.0 | 2025-03-19 | |

| Enamine | EN300-28273073-1.0g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 1.0g |

$1857.0 | 2025-03-19 | |

| Enamine | EN300-28273073-2.5g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 95.0% | 2.5g |

$3641.0 | 2025-03-19 | |

| Enamine | EN300-28273073-1g |

(1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid |

2679802-55-0 | 1g |

$1857.0 | 2023-09-09 |

(1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

(1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acidに関する追加情報

Introduction to (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic Acid

Bicyclic compounds have long been a subject of interest in organic chemistry due to their unique structural properties and potential applications in drug design. Among these, bicyclo[3.2.1]octane derivatives have gained significant attention owing to their rigid frameworks and ability to mimic natural product motifs. The compound (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid, with CAS No: 2679802-55-0, is a notable example of such a structure, showcasing the intricate balance between stereochemistry and functional group diversity.

Recent advancements in synthetic methodologies have enabled the precise construction of this compound, leveraging techniques such as stereoselective ring-closing metathesis and asymmetric catalysis. These methods not only enhance the efficiency of synthesis but also allow for the exploration of its stereochemical properties, which are critical for its biological activity. The acetamido group and carboxylic acid moiety present in this molecule contribute significantly to its chemical reactivity and potential pharmacological applications.

One of the most promising areas of research involving this compound is its role in drug discovery programs targeting neurodegenerative diseases. Studies have shown that certain bicyclic derivatives can modulate key enzymes involved in amyloid-beta production, a hallmark of Alzheimer's disease. The rigid bicyclic framework of (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid provides an ideal platform for further functionalization, enabling researchers to explore its potential as a lead compound in this therapeutic area.

In addition to its therapeutic potential, this compound has also been investigated for its enantioselective synthesis, which is crucial for producing chiral drugs with high purity and efficacy. The stereochemical configuration at the 1R, 3R, and 5S positions plays a pivotal role in determining the molecule's pharmacokinetic properties and bioavailability. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the stereochemistry of this compound, ensuring its reliability for further studies.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid exhibits favorable binding affinities towards several protein targets associated with inflammatory diseases. This insight has paved the way for its exploration as a potential anti-inflammatory agent, highlighting its versatility across multiple therapeutic domains.

Moreover, the synthesis of this compound has been optimized through green chemistry principles, reducing environmental impact while maintaining high yields and purity levels. Techniques such as catalytic hydrogenation and enzymatic resolution have been instrumental in achieving these goals, underscoring the commitment to sustainable practices in modern drug development.

In conclusion, (1R,3R,5S)-3-acetamidobicyclo[3.2.1]octane-3-carboxylic acid represents a compelling example of how advanced synthetic strategies and cutting-edge research can unlock the potential of complex molecules for diverse applications in medicine and beyond.

2679802-55-0 ((1R,3R,5S)-3-acetamidobicyclo3.2.1octane-3-carboxylic acid) Related Products

- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)

- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)

- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)

- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)

- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)

- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

- 16956-42-6(3-amino-1-benzylurea)

- 13459-59-1({2-(4-Chlorophenyl)sulfanylphenyl}methanol)